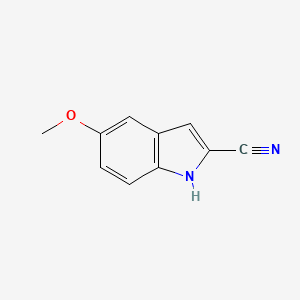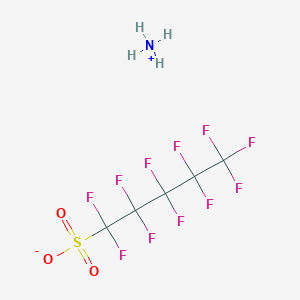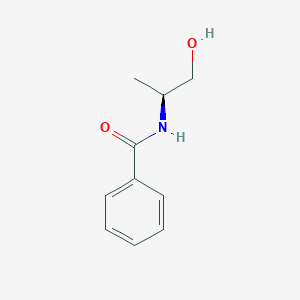
1-But-3-enoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-enoxy-4-methylbenzene is an organic compound with the molecular formula C({11})H({14})O It is characterized by a benzene ring substituted with a but-3-enoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-But-3-enoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the etherification of 4-methylphenol (p-cresol) with 3-buten-1-ol. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the ether bond.
Example Reaction: [ \text{4-Methylphenol} + \text{3-Buten-1-ol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as sulfuric acid or sodium hydroxide can be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-But-3-enoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoxy group to a single bond, forming butoxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr(_3)).
Major Products
Oxidation: 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: 1-butoxy-4-methylbenzene.
Substitution: Halogenated derivatives such as 1-but-3-enoxy-2-bromo-4-methylbenzene.
Scientific Research Applications
1-But-3-enoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-but-3-enoxy-4-methylbenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The butenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-But-3-enoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-But-3-enoxybenzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methylphenol (p-Cresol): The parent compound without the butenoxy group, used as a starting material in synthesis.
1-Butoxy-4-methylbenzene: The reduced form of this compound, with a single bond in the butoxy group.
The uniqueness of this compound lies in its combination of the butenoxy and methyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
158040-12-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-but-3-enoxy-4-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
QAXVWJIEUOZHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)

![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)



![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)



![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
